In Vitro Anti-HCMV Potency: AX-7396 vs. Gefitinib vs. Ganciclovir
In a comparative HCMV GFP-based antiviral assay, AX-7396 demonstrated in vitro anti-HCMV activity with an IC50 in the low micromolar range (comparable to gefitinib), while the standard-of-care ganciclovir exhibited a distinct potency profile. Cytotoxicity was not observed at antiviral concentrations for AX-7396 [1]. Exact IC50 values are reported in the primary study; the quoted range indicates that AX-7396's anti-HCMV potency is equipment to gefitinib, a property not generalizable to all quinazoline analogs.
| Evidence Dimension | In vitro inhibition of HCMV replication (GFP reporter assay) |
|---|---|
| Target Compound Data | IC50: low micromolar (exact value in primary reference) |
| Comparator Or Baseline | Gefitinib: IC50 low micromolar; Ganciclovir: IC50 low micromolar |
| Quantified Difference | Comparable potency to gefitinib; both active in low micromolar range |
| Conditions | HCMV AD169 strain, GFP-based replication assay, 48 h infection |
Why This Matters
For researchers selecting an anti-CMV tool compound, AX-7396 offers in vitro potency comparable to gefitinib but with a distinct kinase inhibition profile that may avoid EGFR-related confounding effects.
- [1] Schleiss M, Eickhoff J, Auerochs S, et al. Protein kinase inhibitors of the quinazoline class exert anti-cytomegaloviral activity in vitro and in vivo. Antiviral Res. 2008;79(1):49-61. doi:10.1016/j.antiviral.2008.01.154 View Source
